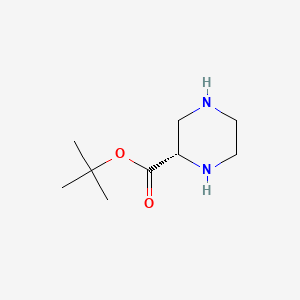

Tert-butyl (2S)-piperazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Enantioselective Synthesis of Tert Butyl 2s Piperazine 2 Carboxylate

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, bypassing the need for separating a racemic mixture. These strategies often involve the use of chiral molecules or catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the context of synthesizing piperazine (B1678402) derivatives, a chiral auxiliary can be attached to a precursor molecule to influence the formation of the chiral center at the C2 position. For instance, a common strategy involves the use of chiral imidazolidinone auxiliaries. Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been prepared from L-alanine and used as chiral auxiliaries in various transformations. researchgate.net While not a direct synthesis of the title compound, these auxiliaries are effective in the asymmetric synthesis of α-amino acids, demonstrating a powerful principle for stereocontrol. researchgate.net The general approach involves attaching the auxiliary, performing the key bond-forming reaction that sets the stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com

Asymmetric Catalysis in Stereoselective C-N Bond Formation and Cyclization

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. nih.gov In the synthesis of tert-butyl (2S)-piperazine-2-carboxylate and related structures, asymmetric catalysis can be applied to key C-N bond-forming or cyclization steps. caltech.edu

One notable example is the asymmetric hydrogenation of tetrahydropyrazine (B3061110) precursors. The hydrogenation of a tetrahydropyrazine derivative using a rhodium catalyst with a chiral BINAP ligand, specifically [(R)-BINAP(COD)Rh]TfO, has been shown to produce the corresponding piperazine with high enantiomeric excess (ee). princeton.edu This method yielded a piperazine derivative in 96% yield and 99% ee, highlighting the effectiveness of asymmetric hydrogenation in establishing the stereocenter of the piperazine ring. princeton.edu

Palladium-catalyzed reactions are also prominent in the asymmetric synthesis of piperazine scaffolds. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones provides access to highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edu

Chemoenzymatic Synthesis Routes for Enantiopure Production

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve enantiopure products. Enzymes, being inherently chiral, can exhibit high levels of stereoselectivity under mild reaction conditions.

Lipases are frequently employed in the kinetic resolution of racemic esters or acids, a process that can be adapted for the production of enantiopure piperazine derivatives. researchgate.net In a lipase-catalyzed kinetic resolution, one enantiomer of a racemic mixture is selectively hydrolyzed or esterified by the enzyme, leaving the unreacted enantiomer in high enantiomeric purity. For example, the lipase (B570770) from Arthrobacter sp. has been successfully used for the kinetic resolution of 1,4-benzodioxan-2-carboxylic acid esters, achieving excellent enantioselectivity (ee ~99%). researchgate.net This principle is directly applicable to the synthesis of this compound, where a racemic ester of piperazine-2-carboxylic acid could be resolved using a suitable lipase.

Resolution Techniques for Enantiomer Separation

Resolution is a traditional yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This approach involves separating the two enantiomers, typically by converting them into diastereomers that have different physical properties.

Classical Diastereomeric Salt Formation and Resolution

This method involves reacting a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. nih.gov These salts have different solubilities, allowing them to be separated by fractional crystallization. googleapis.com

For the resolution of racemic piperazine-2-carboxylic acid derivatives, chiral acids are used as resolving agents. A patent describes the resolution of (±)-N-tert-butyl-2-piperazinecarboxamide using various chiral acids, such as N-benzenesulfonyl-L-glutamic acid and O,O'-di-p-toluoyl-L-tartaric acid. googleapis.com The process involves forming the diastereomeric salts, separating them by filtration, and then de-salting to obtain the desired enantiomer. googleapis.com The efficiency of the resolution depends on the choice of resolving agent and the crystallization conditions. googleapis.com

Table 1: Examples of Diastereomeric Salt Resolution of (±)-N-tert-butyl-2-piperazinecarboxamide googleapis.com

| Resolving Agent | Solvent | Final Enantiomeric Excess (ee) of (-)-BPCA | Yield of Diastereomer Salt |

| N-benzenesulfonyl-L-glutamic acid | Water | 72.1% | 71.7% |

| O,O'-di-p-toluoyl-L-tartaric acid | 50% Methanol | 96.3% | 82.1% |

Data sourced from a European Patent Application. googleapis.com

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. researchgate.net This technique can be highly effective for producing enantiopure compounds.

Enzymes, particularly lipases, are often used in kinetic resolutions due to their high stereoselectivity. researchgate.net The enzymatic kinetic resolution of a racemic ester of piperazine-2-carboxylic acid would involve the selective hydrolysis of one enantiomer, for example, the (R)-ester, leaving the desired (S)-ester unreacted and in high enantiomeric excess. The success of this method relies on the enzyme's ability to discriminate between the two enantiomers, which is often quantified by the enantiomeric ratio (E). researchgate.net A high E value indicates a more effective resolution. While specific examples for this compound are not detailed in the provided search results, the principle is well-established for similar structures. researchgate.net

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) represents a powerful strategy to overcome the 50% theoretical yield limit of classical kinetic resolution of racemates. In a DKR process, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, allowing for the potential conversion of 100% of the racemic starting material into a single, desired enantiomer.

Chemoenzymatic DKR is a particularly effective approach for the synthesis of chiral esters. This method typically involves the synergistic action of two catalysts: a highly enantioselective enzyme (commonly a lipase) for the resolution step and a metal complex for the racemization of the unreacted enantiomer. For a racemic mixture of tert-butyl piperazine-2-carboxylate, a lipase would selectively acylate or hydrolyze one enantiomer, while a ruthenium catalyst facilitates the rapid interconversion of the remaining ester enantiomers. This ensures a continuous supply of the faster-reacting enantiomer for the enzymatic transformation.

Key components of a chemoenzymatic DKR system for a piperazine carboxylate would include:

Enzyme: Lipases, such as Candida antarctica lipase B (CALB), are frequently used for their high enantioselectivity in the transesterification of a wide range of substrates. researchgate.net Research has specifically shown that enzymes like alcalase can be effective in the kinetic resolution of piperazine-2-carboxylic acid esters. researchgate.net

Racemization Catalyst: Ruthenium complexes, such as Shvo's catalyst, are well-established for their efficiency in racemizing alcohols and their corresponding esters under mild conditions.

Acyl Donor: An acyl donor like isopropenyl acetate (B1210297) is often used in transesterification reactions as it forms acetone (B3395972) as a byproduct, which shifts the equilibrium towards the product.

Table 1: Catalyst Systems in Dynamic Kinetic Resolution of Esters and Alcohols

| Resolution Catalyst | Racemization Catalyst | Substrate Type | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Shvo's Catalyst (Ruthenium-based) | Secondary Alcohols | >95% | >99% |

| Pseudomonas stutzeri Lipase (PSL) | Ruthenium Complex | 1,2-Diarylethanols | 95-99% | 96-99% |

| Alcalase | (Not specified for DKR, used in KR) | Piperazine-2-carboxylic acid methyl ester | (KR Yield: 41%) | (KR ee: 99.4%) |

Precursor Functionalization and Stereoselective Derivatization Methods

This approach involves the construction of the chiral piperazine ring from acyclic or simpler cyclic precursors, where the key stereocenter is installed using an asymmetric reaction. A prominent and highly successful strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one (B30754) precursors. researchgate.net

In this methodology, a suitably N-protected piperazin-2-one is used as a prochiral enolate precursor. The reaction with an allylic electrophile in the presence of a chiral palladium catalyst generates a quaternary or tertiary stereocenter at the C3 position (which corresponds to the C2 position in the final piperazine carboxylate after reduction and functional group manipulation). The success of this reaction hinges on the design of the chiral ligand complexed to the palladium center. Ligands such as chiral phosphinooxazolines (PHOX) have proven to be highly effective. researchgate.net

The general process can be outlined as:

Precursor Synthesis: A differentially N-protected piperazin-2-one is synthesized. One nitrogen may bear a protecting group like Boc (tert-butoxycarbonyl) while the other has a different protecting group, allowing for selective functionalization.

Asymmetric Alkylation: The piperazin-2-one undergoes a decarboxylative allylic alkylation. In this key step, a palladium catalyst with a chiral ligand (e.g., (S)-t-BuPHOX) controls the facial selectivity of the enolate attack on the π-allyl-palladium intermediate, leading to high enantioselectivity.

Derivatization: The resulting enantioenriched α-allylated piperazin-2-one can be further modified. The allyl group can be cleaved (e.g., via ozonolysis) to a carbonyl, which can then be converted to a carboxylic acid. The piperazin-2-one carbonyl can be reduced to a methylene (B1212753) group to form the piperazine ring.

Another powerful method is the asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols using a chiral catalyst. nih.govnih.gov This reaction can provide chiral piperazin-2-ones with excellent diastereo- and enantioselectivities, which can then be converted to the target piperazine derivative. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Synthesis of Chiral Piperazin-2-one Precursors

| Method | Catalyst/Ligand System | Precursor Type | Achieved Yield | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] / (S)-t-BuPHOX | N-Protected Piperazin-2-one | Good to Excellent | Good to Excellent |

| Asymmetric Hydrogenation | Pd(TFA)2 / Chiral Ligand | Pyrazin-2-ol | up to 95% | up to 90% |

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into pharmaceutical synthesis. The production of this compound can benefit significantly from these principles.

Catalysis and Atom Economy: The shift from stoichiometric reagents to catalytic methods is a core tenet of green chemistry. The palladium-catalyzed methods described previously are prime examples. nih.govorganic-chemistry.org They operate at low catalyst loadings (e.g., 1-5 mol%), maximizing atom economy by incorporating most of the atoms from the reactants into the final product and minimizing waste. nih.gov These catalytic cycles replace older, less efficient methods that often require multiple steps and stoichiometric amounts of activating reagents.

Biocatalysis: The use of enzymes, as discussed in the DKR section, is a hallmark of green chemistry. nih.gov Biocatalytic processes offer several advantages:

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption. nih.gov

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. jocpr.com

Sustainability: Enzymes are biodegradable and derived from renewable resources. nih.gov The enzymatic resolution of piperazine derivatives is a documented green approach to obtaining enantiomerically pure intermediates. researchgate.netnih.gov

Alternative Energy Sources and Solvents: Modern synthetic methods are exploring the use of alternative energy sources like photoredox catalysis, which uses visible light to drive reactions under mild conditions. mdpi.com This can be a greener alternative to traditional heating. mdpi.com Furthermore, research into the use of more environmentally benign solvents or even solvent-free conditions, such as trituration (mechanical grinding), is gaining traction in the synthesis of piperazine analogs. researchgate.net

Synthetic Applications of Tert Butyl 2s Piperazine 2 Carboxylate As a Chiral Building Block

Construction of Complex Piperazine-Containing Scaffolds

The unique structural features of tert-butyl (2S)-piperazine-2-carboxylate facilitate its use in creating complex molecular architectures. The piperazine (B1678402) ring can be conformationally restricted by forming fused or bridged systems, and the nitrogen and carboxylate functionalities offer handles for extensive derivatization.

Synthesis of Fused and Bridged Polycyclic Ring Systems

The piperazine-2,6-dione (B107378) scaffold, which can be derived from piperazine-2-carboxylic acid precursors, is a key intermediate for constructing bridged bicyclic systems. nih.gov These systems conformationally restrict the piperazine ring, which can enhance the pharmacological activity of a compound by presenting it in a defined conformation that fits precisely into a biological target's binding pocket. nih.gov Strategies for bridging piperazine-2,6-diones include:

Dieckmann-analogous cyclization: This method can be used to form 3,8-diazabicyclo[3.2.1]octane-2,4-diones from 2-(3,5-dioxopiperazin-2-yl)acetates. nih.gov

Stepwise functionalization and cyclization: Allylation of piperazine-2,6-diones, followed by hydroboration and oxidation, yields 3-(3,5-dioxopiperazin-2-yl)propionaldehydes. nih.gov While direct base-mediated cyclization of these aldehydes gives low yields of the desired bicyclic alcohol, conversion to the corresponding sulfinylimine and subsequent reaction with a base provides N-(2,4-dioxo-3,9-diazabicyclo[3.3.1]nonan-6-yl)-2-methylpropane-2-sulfinamides in significantly higher yields. nih.gov

One-pot bridging reactions: The use of reagents like 3-bromo-2-bromomethylprop-1-ene has proven effective for creating bridged systems in promising yields. nih.gov

These synthetic strategies lead to the formation of various bridged piperazine derivatives, including those with mixed ketal, hydroxyl, vinyl, and methylene (B1212753) functionalities at the bridge. nih.govnih.gov The resulting bicyclic compounds, such as 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane derivatives, are valuable scaffolds for developing novel receptor ligands. nih.govnih.gov

Strategic Derivatization at Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring in this compound can be selectively functionalized, a key advantage in building molecular complexity. The N1 nitrogen is typically protected by the tert-butoxycarbonyl (Boc) group, allowing for reactions at the more nucleophilic N4 nitrogen.

Common derivatization strategies include:

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes are primary methods for introducing aryl groups at the piperazine nitrogen. mdpi.com

N-Alkylation: The secondary amine can readily undergo alkylation with various alkyl halides. For example, reaction with tert-butyl bromoacetate (B1195939) under basic conditions yields tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. researchgate.net

Acylation: The N4 nitrogen can be acylated using acyl chlorides or other activated carboxylic acid derivatives. nih.gov

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes and ketones to introduce a wide range of substituents. nih.gov

Following derivatization at the N4 position, the Boc group at N1 can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to allow for further functionalization at this position. nih.govresearchgate.net This sequential approach enables the synthesis of asymmetrically substituted piperazines, which are crucial components of many pharmacologically active compounds.

Chemical Modifications at the Carboxylate Moiety

The tert-butyl ester of the carboxylate group in this compound provides a robust protecting group that can be removed under acidic conditions. This moiety can also be chemically transformed to introduce other functional groups.

Key modifications include:

Amide Bond Formation: The carboxylic acid, after deprotection of the tert-butyl ester, can be coupled with amines to form amides. This is a common strategy in the synthesis of peptidomimetics and other bioactive molecules. nih.gov

Reduction to an Alcohol: The carboxylate can be reduced to a primary alcohol. This transformation is valuable for creating 2-(hydroxymethyl)piperazine derivatives, which are useful synthetic building blocks for biologically active compounds and for constructing combinatorial libraries. researchgate.net

Conversion to other functional groups: The carboxylate can serve as a precursor for other functionalities. For instance, it can be converted to a cyanomethyl group. achemblock.com

These modifications at the carboxylate position, combined with derivatization at the nitrogen atoms, provide a powerful toolkit for generating a diverse range of piperazine-based structures.

Role in the Synthesis of Bioactive Compounds and Pharmacological Precursors

The chiral nature and versatile reactivity of this compound make it an important starting material for the synthesis of molecules with potential therapeutic applications.

Precursors to Peptidomimetics and Conformationally Restricted Amino Acid Analogs

The piperazine scaffold is a well-established isostere for dipeptide units in peptidomimetics. By incorporating a piperazine-2-carboxylic acid moiety, researchers can create analogs of natural peptides with improved properties, such as enhanced metabolic stability and defined conformations.

For example, 2-piperazineone-bearing peptidomimetics have been designed and synthesized as novel HIV capsid modulators. nih.gov In these syntheses, the piperazine core is elaborated through a series of acylation and substitution reactions to mimic the structure of host factors that bind to the HIV capsid. nih.gov The synthesis often involves coupling the piperazine building block with amino acids, such as Boc-L-phenylalanine, using standard peptide coupling reagents like HATU. nih.gov The resulting conformationally restricted analogs can exhibit potent biological activity.

Building Block for Complex Heterocyclic Natural Product Analogs

The piperazine ring is a privileged structure found in numerous natural products and is frequently incorporated into synthetic analogs to improve their pharmacological profiles. nih.gov this compound serves as a key chiral starting material for the synthesis of complex heterocyclic structures that mimic or are analogous to natural products.

Its utility is demonstrated in the synthesis of various classes of compounds, including analogs of:

Alkaloids: The piperazine moiety can be integrated into the core structure of alkaloid analogs to modulate their biological activity.

Terpenoids: Derivatives of natural terpenoids, such as ursolic acid, have been modified with piperazine rings to develop novel anticancer agents. nih.gov

Purines: The introduction of a piperazine substituent at the C6-position of purine (B94841) nucleosides has led to analogs with significant cytotoxic activity against cancer cell lines. nih.gov

Application in Contemporary Medicinal Chemistry Research

The inherent structural features of this compound make it a highly sought-after component in the design and synthesis of novel therapeutic agents. Its constrained cyclic structure often imparts favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability, to the resulting molecules.

Design and Synthesis of Diverse Compound Libraries for Biological Screening

The construction of diverse chemical libraries is a fundamental strategy in high-throughput screening (HTS) to identify novel hit compounds. This compound is an ideal scaffold for combinatorial chemistry due to its three points of diversity: the two nitrogen atoms and the carboxylic acid. 5z.com This allows for the generation of large and structurally varied libraries of compounds from a single, chiral core.

One notable example is the synthesis of a 15,000-member library of piperazine-2-carboxamide (B1304950) derivatives. 5z.com This library was constructed using a solid-phase synthesis approach, which allows for the efficient and systematic variation of substituents. The piperazine-2-carboxylic acid scaffold was anchored to a resin, and a variety of building blocks were then introduced at the two nitrogen atoms and the carboxylic acid position. This approach enabled the creation of a vast collection of discrete compounds for biological screening, significantly accelerating the lead discovery process. 5z.com

The versatility of the piperazine scaffold is further highlighted in the synthesis of peptidomimetics. For instance, a series of 2-piperazineone-containing peptidomimetics were designed and synthesized as potential HIV capsid modulators. researchgate.net In this work, the piperazine core serves as a constrained mimic of a peptide backbone, allowing for the precise spatial orientation of appended functional groups to interact with the biological target.

The following table illustrates a general scheme for the synthesis of a combinatorial library based on the this compound scaffold.

| Step | Reaction | Reagents and Conditions | Resulting Diversity |

| 1 | N-Alkylation/Arylation | R¹-X (alkyl or aryl halide), base | Introduction of R¹ group at the unprotected nitrogen |

| 2 | Amide Coupling | R²-NH₂, coupling agents (e.g., HBTU, EDC) | Introduction of R² group at the carboxylic acid |

| 3 | Boc Deprotection | Acid (e.g., TFA) | Removal of the Boc protecting group |

| 4 | N-Acylation/Sulfonylation | R³-COCl or R³-SO₂Cl, base | Introduction of R³ group at the newly deprotected nitrogen |

HBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966); TFA: Trifluoroacetic acid.

Utilization in Structure-Activity Relationship (SAR) Studies for Lead Optimization

Once a hit compound is identified from a screening campaign, the next critical step is lead optimization, which involves systematically modifying the structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. This compound is an excellent tool for such Structure-Activity Relationship (SAR) studies. By introducing a variety of substituents at the different positions of the piperazine ring, medicinal chemists can probe the specific interactions between the molecule and its biological target.

A clear example of this is seen in the development of inhibitors for Mycobacterium tuberculosis IMPDH (Inosine monophosphate dehydrogenase). nih.gov In this study, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized and evaluated. The introduction of a methyl group at the 3-position of the piperazine ring, derived from a substituted piperazine-2-carboxylic acid, led to a significant loss of both biochemical and whole-cell activity. nih.gov This finding highlights the critical importance of the unsubstituted piperazine ring for activity against this particular target.

| Compound | Modification on Piperazine Ring | M. tuberculosis MIC₉₀ (µM) | IMPDH IC₅₀ (µM) |

| 1 | Unsubstituted | 1.6 | 0.05 |

| 3 | 3-methyl | >100 | >100 |

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms; IC₅₀: Half-maximal Inhibitory Concentration.

More recently, a novel pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative, TTP-5, was synthesized and shown to effectively suppress breast cancer cell growth by targeting the estrogen receptor alpha (ERα). This study underscores the contemporary relevance of this scaffold in developing targeted cancer therapies. The systematic modification of the substituents on the piperazine ring and the tethered functionalities allowed for the optimization of binding to the ERα and the desired cellular activity.

Principles of Stereochemical Control and Diastereoselectivity in Reactions Involving the Compound

The (2S)-stereochemistry of this compound is a crucial feature that can be exploited to control the stereochemical outcome of subsequent reactions. This is particularly important in the synthesis of complex molecules with multiple chiral centers, where the biological activity is often dependent on a specific stereoisomer.

The chiral center at the C2 position of the piperazine ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This principle of substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For example, in the alkylation of the piperazine nitrogen, the existing stereocenter can influence the facial selectivity of the reaction, resulting in a diastereomeric excess of the product.

While specific studies detailing the diastereoselective reactions of this compound itself are not extensively documented in the provided search results, the principles can be inferred from related systems. For instance, in the synthesis of chiral 2-piperidone (B129406) building blocks, the stereochemistry of the starting material dictates the stereochemistry of the final product. researchgate.net

The Boc group, being sterically demanding, can also play a role in directing the stereochemical outcome of reactions. It can influence the conformation of the piperazine ring, thereby exposing one face of the molecule to reacting species more than the other. This conformational locking can enhance the diastereoselectivity of reactions at or adjacent to the piperazine ring.

In the context of synthesizing libraries of compounds, the ability to control stereochemistry is paramount. By starting with an enantiomerically pure building block like this compound, medicinal chemists can ensure that the resulting compounds in the library are also stereochemically defined, which is essential for understanding their interaction with chiral biological targets such as enzymes and receptors.

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 2s Piperazine 2 Carboxylate

Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms and Substituent Effects

The piperazine ring of tert-butyl (2S)-piperazine-2-carboxylate contains two nitrogen atoms with distinct electronic environments, leading to differential nucleophilicity. The N1 nitrogen is acylated with a tert-butoxycarbonyl (Boc) group, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This delocalization significantly reduces the nucleophilicity of N1, rendering it largely unreactive under typical nucleophilic substitution conditions. nih.gov Consequently, the N4 nitrogen, present as a secondary amine, is the primary site of nucleophilic attack.

The inherent nucleophilicity of the N4 amine allows it to readily participate in reactions such as N-alkylation and N-arylation. For instance, it can undergo nucleophilic displacement of bromine from tert-butyl bromoacetate (B1195939) under basic conditions to form N-substituted products. mdpi.comresearchgate.net Similarly, it can act as an efficient nucleophile in reactions with highly activated aromatic systems like pentafluoropyridine, preferentially substituting the fluorine atom at the para position. researchgate.net

Substituent effects play a crucial role in modulating the reactivity of the piperazine nitrogens.

Electronic Effects : Electron-withdrawing groups attached to the piperazine ring or to the N4 nitrogen decrease its basicity and nucleophilicity. Conversely, electron-donating groups enhance its reactivity. Studies on related N-aryl piperazines have shown that the basicity of the distal nitrogen atom is a key factor in its interaction with biological targets. nih.gov

Steric Effects : The steric hindrance around the N4 nitrogen can influence its accessibility to electrophiles. Bulky substituents on the piperazine ring can impede the approach of reactants, slowing down the rate of reaction. researchgate.net

The differential reactivity between the two nitrogen atoms is a cornerstone of the synthetic utility of this compound, allowing for selective functionalization at the N4 position while the N1 position remains protected.

| Nitrogen Atom | Protecting Group | Hybridization (Approx.) | Relative Nucleophilicity | Primary Reactions |

| N1 | tert-Butoxycarbonyl (Boc) | sp² | Low | Amide chemistry (less common) |

| N4 | None (Secondary Amine) | sp³ | High | N-Alkylation, N-Arylation, Amidation |

Electrophilic Activation and Transformations of the Carboxylate Group

The carboxylate group at the C2 position is another key functional handle in this compound. nih.gov While less reactive than an acid chloride, it can be activated and transformed into a variety of other functional groups.

Common transformations include:

Amide Bond Formation : The carboxylic acid can be coupled with amines to form amides. This typically requires activation with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine.

Esterification : Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters.

Reduction : The carboxylic acid can be reduced to a primary alcohol. This transformation is often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting (S)-(1-Boc-piperazin-2-yl)methanol is a valuable chiral building block for further synthesis. researchgate.net

The tert-butoxycarbonyl (Boc) protecting group at N1 is generally stable to the conditions used for many of these carboxylate transformations, although strongly acidic or basic conditions used for ester hydrolysis or some coupling reactions must be chosen carefully to avoid premature deprotection.

| Transformation | Reagents | Product Functional Group | Reference Example |

| Amide Formation | Amines, Coupling Agents (e.g., EDC, HATU) | Amide | General Peptide Coupling |

| Esterification | Alcohols, Acid Catalyst or Coupling Agents | Ester | General Esterification |

| Reduction | LiAlH₄, BH₃ | Primary Alcohol | Synthesis of (R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate bldpharm.com |

Stereochemical Fidelity and Inversion in Reactions Involving the Chiral Center

The (2S) stereocenter is a defining feature of this molecule. Maintaining stereochemical integrity during synthetic transformations is often paramount. For reactions occurring at the N4 nitrogen or at the carboxylate group without directly involving the C2 chiral center, the stereochemistry is typically retained.

However, reactions that proceed via intermediates where the C2 proton is abstracted can lead to racemization or epimerization. Conditions that promote the formation of an enolate at the C2 position, such as the use of strong bases, can compromise the stereochemical purity. For instance, lithiation at the C2 position, a method used for introducing substituents, must be carefully controlled to prevent loss of stereointegrity. whiterose.ac.uk

In many standard synthetic protocols, such as peptide couplings or reductions of the carboxylate group, the reaction conditions are mild enough that the stereochemistry at C2 remains intact. researchgate.net The synthesis of bicyclic isosteres of piperazine-2S-carboxylic acid has been achieved through stereocontrolled methods, highlighting the importance and feasibility of maintaining chirality during complex reaction sequences. nih.gov The retention of configuration is a key advantage in asymmetric synthesis, allowing the chirality of the starting material to be transferred to the final product. researchgate.net

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways of this compound is essential for predicting outcomes and optimizing conditions. The reactivity is often governed by a combination of steric and electronic factors.

Nucleophilic Substitution at N4 : Reactions at the N4 position, such as with alkyl halides or activated aryl halides, generally follow an Sₙ2 or SₙAr mechanism, respectively. mdpi.comresearchgate.net The rate of these reactions is influenced by the electrophilicity of the reaction partner and the nucleophilicity of the N4 amine.

Lithiation-Trapping Reactions : The deprotonation of N-Boc protected heterocycles using organolithium reagents like s-BuLi can lead to lithiated intermediates. whiterose.ac.uk The position of lithiation (e.g., at C2 or C3) can be directed by the coordinating effects of the Boc group and the presence of ligands like TMEDA. The subsequent reaction with an electrophile traps this intermediate. mdpi.com The reaction outcome can be highly dependent on the nature of the electrophile used. mdpi.com

Cyclization Reactions : Intramolecular reactions can lead to the formation of bicyclic products. For example, ketopiperazine formation can occur as a side reaction in peptide synthesis, particularly under basic conditions that facilitate cyclization. rsc.org

Computational methods, such as Density Functional Theory (DFT) calculations, have been used to investigate the relative basicities of the nitrogen atoms in related diazabicyclic systems, providing insight into their reactivity. nih.gov Such studies can help elucidate transition state geometries and activation energies, complementing experimental findings.

Influence of Protecting Groups on Reactivity and Selectivity

Protecting groups are fundamental to the synthetic utility of piperazine-2-carboxylic acid derivatives. The tert-butoxycarbonyl (Boc) group at the N1 position serves several critical functions.

Deactivation and Directing Effects : The Boc group deactivates the N1 nitrogen, preventing it from competing with the N4 nitrogen in nucleophilic reactions. researchgate.netchemicalbook.com This ensures selective functionalization at the N4 position. It can also direct lithiation to adjacent positions. whiterose.ac.uk

Solubility : The bulky and nonpolar tert-butyl group often increases the solubility of the molecule in common organic solvents, facilitating reactions and purification.

Orthogonal Protection : The Boc group is a key component of orthogonal protection strategies. researchgate.netub.edu It is stable under a variety of conditions, including those used to remove other protecting groups like Fmoc (removed with base) or benzyl (B1604629) groups (removed by hydrogenolysis). ub.edu The Boc group itself is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), which allows for subsequent functionalization at the N1 position. iris-biotech.de

The choice of protecting groups is crucial in multi-step syntheses. An orthogonal strategy allows for the sequential deprotection and reaction of different functional sites within the molecule, enabling the construction of highly complex and specifically substituted piperazine derivatives. researchgate.net For example, after functionalizing the N4 position, the Boc group at N1 can be removed and a different group can be introduced, or the N1 can participate in a subsequent reaction.

| Protecting Group | Typical Substrate | Cleavage Conditions | Stability |

| Boc (tert-Butoxycarbonyl) | Amines | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, weak acid |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amines | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis |

| Cbz (Benzyloxycarbonyl) | Amines | Hydrogenolysis, Strong Acid | Stable to base, weak acid |

| tBu (tert-Butyl) | Carboxylic Acids, Alcohols | Strong Acid (e.g., TFA) | Stable to base, hydrogenolysis |

Advanced Analytical and Spectroscopic Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of tert-butyl (2S)-piperazine-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while 2D NMR experiments can establish connectivity between different parts of the molecule.

In a typical ¹H NMR spectrum, the protons of the tert-butyl group exhibit a characteristic singlet peak around 1.46 ppm. The protons on the piperazine (B1678402) ring appear as a series of multiplets in the region of 2.80 to 4.20 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions. The proton attached to the chiral center (C2) typically resonates at a specific chemical shift, which is crucial for confirming the regiochemistry.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the carbonyl carbon of the carbamate (B1207046) group appears further downfield, typically in the range of 154-156 ppm. The carbon atoms of the piperazine ring resonate between 40 and 60 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign these signals. COSY spectra reveal proton-proton coupling networks within the piperazine ring, while HSQC correlates each proton signal with its directly attached carbon atom, completing the structural puzzle.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Notes |

|---|---|---|

| ¹H | ~1.46 | s, 9H (tert-butyl) |

| ¹H | ~2.80 - 4.20 | m, 7H (piperazine ring protons) |

| ¹H | ~3.30 | br s, 1H (NH proton) |

| ¹³C | ~28.4 | (CH₃)₃C |

| ¹³C | ~40-60 | Piperazine ring carbons |

| ¹³C | ~79.5 | (CH₃)₃C |

| ¹³C | ~154.9 | C =O (carbamate) |

(Note: Exact chemical shifts can vary based on the solvent and experimental conditions.)

High-Resolution Mass Spectrometry (HRMS, LCMS) for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. Typically utilizing electrospray ionization (ESI), the compound is observed as its protonated molecular ion [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared against the theoretically calculated value, with a minimal mass error (typically < 5 ppm) confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for impurity profiling. A suitable reversed-phase HPLC method can separate the main compound from starting materials, by-products, or degradation products. The mass spectrometer then provides mass information for each separated peak, facilitating their identification. This method is essential for ensuring the purity of the compound in research and manufacturing settings. For instance, potential impurities like di-Boc-piperazine or unreacted piperazine can be readily detected and quantified.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Calculated Monoisotopic Mass | 186.1368 g/mol |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ | ~187.1441 m/z |

| Mass Accuracy | < 5 ppm |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity and Separation

For a chiral molecule like this compound, determining its enantiomeric purity is of utmost importance. Chiral chromatography is the gold standard for this analysis, capable of separating the (S)-enantiomer from its mirror image, the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method used. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are frequently effective. The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas directly corresponds to the enantiomeric excess (e.e.) of the sample.

While less common for this type of compound, chiral Gas Chromatography (GC) can also be employed, often after derivatization of the molecule to increase its volatility. Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives, can provide excellent resolution and rapid analysis times.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Result | Baseline separation of (S) and (R) enantiomers |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration. For this compound, obtaining a suitable single crystal allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

By analyzing the diffraction pattern and employing techniques like anomalous dispersion, crystallographers can unambiguously assign the (S) configuration at the C2 chiral center. This method is the ultimate reference for confirming the stereochemistry of the material. Furthermore, the crystallographic data reveals detailed information about the solid-state conformation of the molecule, such as the chair conformation of the piperazine ring, and provides insights into intermolecular interactions, like hydrogen bonding, which dictate the crystal packing.

Table 4: Representative Crystal Data for a Piperazine Derivative

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ (chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); β (°) |

| Key Finding | Unambiguous assignment of the absolute configuration |

(Note: Specific crystal data for the title compound is dependent on the crystallization conditions and any co-formers, such as salts.)

Advanced Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide rapid and valuable information about the functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify characteristic vibrations of the molecule's functional groups. Key absorption bands include the N-H stretch of the secondary amine (typically around 3300 cm⁻¹), the C-H stretches of the alkyl groups (2850-3000 cm⁻¹), and a strong C=O stretching vibration from the tert-butoxycarbonyl (Boc) protecting group (around 1680-1700 cm⁻¹). The presence and position of these bands serve as a quick quality check.

Raman spectroscopy provides complementary vibrational information and is particularly sensitive to non-polar bonds. It can be a useful tool for studying the compound in its solid state and for identifying the symmetric vibrations of the molecule.

UV-Vis spectroscopy is used to study electronic transitions within the molecule. As this compound lacks extensive chromophores, it is expected to have minimal absorbance in the visible region and may show absorbance in the lower UV region (around 200-220 nm) due to n→σ* and n→π* transitions associated with the amine and carbonyl groups.

Table 5: Key Vibrational and Electronic Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3300 | N-H Stretch |

| IR | ~2850-3000 | C-H Stretch |

| IR | ~1690 | C=O Stretch (Carbamate) |

| UV-Vis | ~200-220 | λmax |

Computational and Theoretical Studies Applied to Tert Butyl 2s Piperazine 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For tert-butyl (2S)-piperazine-2-carboxylate, DFT calculations would typically be employed to optimize its three-dimensional structure, revealing the most stable arrangement of its atoms.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, pointing to the nucleophilic secondary amine as a likely site for reactions like alkylation or acylation. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, MEP analysis would highlight the electronegative regions around the oxygen atoms of the carboxylate and carbonyl groups, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. The area around the secondary amine's hydrogen atom would show an electropositive region.

While specific DFT studies on this compound are not prominent in the literature, research on analogous structures, such as other N-Boc protected piperazines and piperidines, confirms the utility of these methods. For instance, studies on related heterocyclic carboxylates use DFT to compare optimized geometries with experimental X-ray diffraction data, analyze vibrational spectra, and calculate electronic properties to rationalize the molecule's behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative, based on typical values for similar organic molecules.

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Optimized Geometry | Chair conformation | Predicts the lowest energy and most populated 3D structure. |

| HOMO Energy | ~ -6.5 eV | Indicates the site of nucleophilic reactivity (secondary amine). |

| LUMO Energy | ~ +1.0 eV | Indicates the site of electrophilic reactivity. |

| HOMO-LUMO Gap | ~ 7.5 eV | Suggests high kinetic stability. |

| MEP Analysis | Negative potential on carbonyl oxygens; Positive potential on N-H proton | Identifies sites for non-covalent interactions and reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insight into their conformational flexibility and interactions with their environment. For this compound, MD simulations can explore the puckering of the piperazine (B1678402) ring, which can adopt various conformations such as chair, boat, and twist-boat forms. The bulky tert-butoxycarbonyl (Boc) group significantly influences this conformational equilibrium.

In the context of drug design, where this compound is used as a building block, MD simulations are essential. For example, a recent study on piperazine-2-carboxylic acid derivatives designed as anti-Alzheimer's agents used MD simulations to assess the stability of the ligand-enzyme complex. nih.gov The simulations, run for extended periods (e.g., 50-100 nanoseconds), confirmed that the docked orientation of the inhibitor within the active site of butyrylcholinesterase (BChE) was stable, validating the docking results. nih.govnih.gov These simulations track the movement of the ligand and protein atoms, ensuring that key interactions, such as hydrogen bonds and hydrophobic contacts, are maintained over time. nih.govnih.gov

In Silico Prediction of Reaction Pathways, Energetics, and Selectivities

Computational methods can predict the most likely pathways for chemical reactions, along with their energy requirements and potential for selectivity. This is particularly useful when dealing with multifunctional molecules like this compound, which has two distinct nitrogen atoms and a carboxylic acid function.

Selectivity: In silico models can rationalize the chemo- and regioselectivity observed in the laboratory. The synthesis of larger molecules often involves coupling the secondary amine of the piperazine ring with other reagents. nih.gov Computational modeling of the transition states can explain why one reaction pathway is favored over another, guiding the choice of reagents and reaction conditions to achieve the desired product.

While specific in silico pathway prediction studies for this exact molecule are not widely documented, the synthesis of various piperazine derivatives provides practical examples of reactions (e.g., nucleophilic substitution, amide coupling) whose energetics could be modeled using these computational approaches. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their measured reactivity. nih.gov While QSRR is less common than its counterpart, QSAR (Quantitative Structure-Activity Relationship), the principles are identical. A QSRR model for piperazine derivatives could predict their reactivity in a specific chemical transformation based on calculated molecular descriptors.

To build a QSRR model, one would:

Synthesize a library of related piperazine compounds.

Measure their reactivity (e.g., reaction rate or yield) under standardized conditions.

Calculate a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation linking the descriptors to reactivity. openpharmaceuticalsciencesjournal.comresearchgate.netbg.ac.rs

Studies on piperazine derivatives have successfully used these models to correlate structure with biological activity. For example, a QSAR study on renin inhibitors identified constitutional descriptors like the number of oxygen atoms and double bonds as crucial for activity. openpharmaceuticalsciencesjournal.comresearchgate.netopenpharmaceuticalsciencesjournal.com A similar QSRR approach could identify which structural features of a piperazine-2-carboxylate derivative make it a better nucleophile in a coupling reaction.

Table 2: Example of Descriptors Used in a QSRR/QSAR Model for Piperazine Derivatives This table is illustrative, based on descriptors identified in published QSAR studies on piperazine-containing molecules. openpharmaceuticalsciencesjournal.com

| Descriptor Type | Example Descriptor | Description | Potential Influence on Reactivity |

|---|---|---|---|

| Constitutional | nO |

Number of Oxygen atoms | Influences hydrogen bonding capacity and polarity. |

| Constitutional | nDB |

Number of Double Bonds | Relates to rigidity and electronic properties. |

| Topological | Sv |

Sum of valence vertex degrees | Encodes information about atom connectivity and branching. |

| Electronic | HOMO |

Energy of the Highest Occupied Molecular Orbital | Correlates with nucleophilicity and ease of oxidation. |

| Steric | MR |

Molar Refractivity | A measure of molecular volume and polarizability. |

Molecular Docking and Design in Ligand-Target Interactions (as a building block in drug design)

The most significant application of this compound is as a chiral building block in drug design. 5z.comresearchgate.net Its rigid, chair-like conformation and defined stereochemistry make it an excellent scaffold for positioning functional groups in three-dimensional space to interact with biological targets. Molecular docking is the primary computational tool used in this context.

In this process, the piperazine building block is incorporated into a larger, more complex ligand. This final molecule is then computationally "docked" into the 3D structure of a target protein (e.g., an enzyme or receptor). The docking algorithm samples numerous orientations and conformations of the ligand within the protein's binding site and scores them based on binding affinity.

This approach has been used to develop inhibitors for numerous targets:

DPP-IV Inhibitors: Piperazine-derived compounds have been designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. Docking studies showed that the piperazine core correctly orients the ligand to form key interactions within the DPP-IV active site. nih.gov

Cholinesterase Inhibitors: In the development of multi-target ligands for Alzheimer's disease, derivatives of piperazine-2-carboxylic acid were docked into acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results revealed critical hydrogen bonding and hydrophobic interactions with catalytic and peripheral sites of the enzymes, explaining the observed inhibitory activity. nih.gov

DNA Intercalators: Quinazolinone derivatives bearing a piperazine moiety have been investigated as anticancer agents. Docking simulations explored their ability to intercalate between DNA base pairs, showing hydrogen bond interactions with nucleotides like guanine (B1146940) and cytosine.

Table 3: Summary of Molecular Docking Studies of Ligands Derived from Piperazine Scaffolds

| Protein Target | Ligand Class | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Constrained Piperazine Derivatives | Hydrogen bonds, hydrophobic interactions with active site residues. | nih.gov |

| Butyrylcholinesterase (BChE) | Piperazine-2-carboxylic acid derivatives | H-bonding with catalytic triad (B1167595) (Ser198, His438), hydrophobic interactions with Trp82. | nih.gov |

| DNA | Piperazine-Quinazolinone Conjugates | Intercalation between base pairs, H-bonding with DG and DC nucleotides. | |

| Renin | Keto Piperazine Derivatives | Analysis of binding with renin enzyme to guide inhibitor design. | openpharmaceuticalsciencesjournal.comresearchgate.net |

Future Directions and Emerging Research Avenues for Chiral Piperazine Carboxylates

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure piperazines remains a significant area of research, with a growing emphasis on sustainability and efficiency. rsc.org Traditional methods often involve lengthy steps and the use of hazardous reagents. Future research is geared towards greener alternatives that minimize waste and energy consumption.

Key emerging strategies include:

Biocatalysis: The use of enzymes, such as aminopeptidases, for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) offers a highly selective and environmentally benign route to enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com This method operates in water and allows for the recovery and reuse of the biocatalyst, aligning with green chemistry principles. biosynth.com

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives activated by alkyl halides has emerged as a powerful method for producing a wide array of chiral piperazines with high enantioselectivity (up to 96% ee). researchgate.netacs.org This approach is scalable and has demonstrated practical utility in the synthesis of drug candidates. researchgate.net

Renewable Feedstocks and Green Solvents: A major push in sustainable synthesis involves the use of renewable starting materials and environmentally friendly solvents. nih.gov Research is exploring the derivation of piperazine (B1678402) precursors from biomass and the replacement of traditional volatile organic solvents with greener alternatives like water or bio-derived solvents. nih.govresearchgate.net

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are being investigated for piperazine synthesis. nih.gov These techniques can lead to shorter reaction times, higher yields, and reduced environmental impact compared to conventional solution-phase synthesis. researchgate.net

Table 1: Comparison of Emerging Asymmetric Synthesis Methodologies

| Methodology | Key Advantages | Reported Enantiomeric Excess (ee) | Key Compound Example |

|---|---|---|---|

| Biocatalytic Resolution | High stereoselectivity, mild reaction conditions (water), reusable catalyst. biosynth.com | >99% | (S)-piperazine-2-carboxylic acid biosynth.com |

| Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope, scalability. researchgate.netacs.org | Up to 96% | 3-substituted chiral piperazines researchgate.net |

| Aza-Michael Addition | Starts from readily available α-amino acids, scalable. rsc.org | High (enantiopure starting material) | Orthogonally protected 2-substituted piperazines rsc.org |

Exploration of Advanced Derivatization Strategies for Enhanced Functionality

The functionalization of the piperazine core is critical for modulating the pharmacological properties of the final molecule. nih.gov Future research is focused on developing more sophisticated derivatization techniques to access novel chemical space and enhance molecular functionality. rsc.org

Direct C-H Functionalization: A significant area of development is the direct, selective functionalization of C-H bonds on the piperazine ring. mdpi.com Photoredox catalysis, for example, enables the direct α-C–H heteroarylation and alkylation of piperazines, providing a more atom-economical route to complex derivatives compared to traditional multi-step sequences involving pre-functionalized starting materials. mdpi.com

Orthogonal Protection Strategies: The development of practical and scalable syntheses for orthogonally protected 2-substituted chiral piperazines is crucial. rsc.org This allows for the selective modification of different nitrogen atoms and the C2 substituent, enabling the construction of complex molecular architectures and combinatorial libraries for drug screening. rsc.orgresearchgate.net

Peptide and Biomolecule Conjugation: Piperazine derivatives are being explored for the derivatization of biomolecules, such as peptides, to enhance their analytical detection. nih.govresearchgate.net For instance, derivatizing the carboxyl groups of peptides with reagents like 1-(2-pyridyl)piperazine (B128488) can significantly improve their ionization efficiency in mass spectrometry, aiding in proteomics research. nih.govresearchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

To accelerate the drug discovery process, there is a significant trend towards integrating the synthesis of chiral piperazine intermediates into automated and continuous flow platforms. beilstein-journals.orgnih.gov

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and the ability to scale up production rapidly. nih.gov A multi-step flow preparation of piperazine-2-carboxamide has been successfully developed, integrating steps like nitrile hydration and pyrazine hydrogenation into a continuous sequence. beilstein-journals.orgresearchgate.net This process utilizes heterogeneous catalysts, which can be packed into columns for easy separation and reuse, further contributing to the sustainability of the synthesis. researchgate.net

The use of open-source software and affordable hardware like the Raspberry Pi® to control multiple flow chemistry devices simultaneously is a key development. beilstein-journals.orgnih.gov This approach allows for the machine-assisted, synergistic operation of different reactors and purification units, paving the way for fully automated "synthesis-to-purification" systems for piperazine-based building blocks. beilstein-journals.orgresearchgate.net

Table 2: Parameters for Optimized Flow Hydrogenation of Pyrazine to Piperazine

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | 10% Pd/C beilstein-journals.orgnih.gov | High conversion and selectivity beilstein-journals.org |

| Temperature | 40 °C - 100 °C beilstein-journals.orgnih.gov | Optimization of reaction rate beilstein-journals.org |

| H₂ Pressure | 20 bar to Full H₂ mode beilstein-journals.orgnih.gov | Drives reaction to completion beilstein-journals.org |

| Flow Rate | 0.1 - 0.2 mL min⁻¹ beilstein-journals.orgnih.gov | Controls residence time and throughput beilstein-journals.org |

Potential Applications in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of chiral piperazine carboxylates make them attractive building blocks for the construction of ordered, functional materials.

Chiral Ligands for Asymmetric Catalysis: Novel C2-symmetric chiral piperazines, synthesized from natural amino acid precursors like L-proline, are being designed as ligands for asymmetric catalysis. nih.gov These ligands have shown high enantioselectivity in reactions such as the acylation of meso-1,2-diols. nih.gov

Building Blocks for Supramolecular Assemblies: The piperazine scaffold can be incorporated into larger molecules designed to self-assemble into complex supramolecular structures. The defined stereochemistry and hydrogen bonding capabilities of compounds like tert-butyl (2S)-piperazine-2-carboxylate can be used to direct the formation of chiral helices, sheets, or cages with potential applications in molecular recognition and encapsulation.

Metal-Organic Frameworks (MOFs): Chiral piperazine derivatives can serve as organic linkers in the synthesis of chiral MOFs. These materials possess high porosity and a well-defined chiral environment, making them promising candidates for enantioselective separations, asymmetric catalysis, and chiral sensing.

Expanding Scope in Chemical Biology and Drug Discovery Research (as intermediates)

This compound and its derivatives are pivotal intermediates in the synthesis of a new generation of therapeutic agents. nih.govnih.gov Research is continuously identifying new applications for this versatile scaffold.

Novel Therapeutic Targets: While the piperazine motif is common in drugs targeting central nervous system receptors, its application is expanding. nih.govresearchgate.net For example, a recently synthesized hybrid molecule incorporating a tert-butyl-piperazine-carboxylate moiety has been shown to target estrogen receptor alpha (ERα) and suppress breast cancer cell growth. nih.gov

Radioprotective Agents: Derivatives of piperazine are being developed as next-generation radioprotective agents. nih.gov These compounds aim to offer enhanced efficacy and reduced toxicity compared to current options, mitigating the harmful effects of radiation exposure. nih.gov

Scaffolds for Combinatorial Libraries: The efficient, scalable synthesis of orthogonally protected piperazine carboxylates facilitates the creation of large, diverse chemical libraries. rsc.orgresearchgate.net These libraries are invaluable tools in high-throughput screening campaigns to identify novel hits and leads for a wide range of biological targets, from enzymes to protein-protein interactions. researchgate.net

Q & A

Q. What are the common synthetic routes for Tert-butyl (2S)-piperazine-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the piperazine ring via cyclization of precursors like amino alcohols or diamines.

- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protecting agents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) .

- Step 3 : Stereochemical control via chiral catalysts or resolution techniques to ensure the (2S)-configuration .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (for Boc protection) | Prevents side reactions |

| Solvent | Dichloromethane or THF | Enhances reagent solubility |

| Reaction Time | 4–12 hours | Balances completion vs. degradation |

Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) and H NMR (δ 1.4 ppm for tert-butyl protons) to track intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR confirms tert-butyl (singlet at δ 1.4 ppm) and piperazine ring protons (δ 2.5–3.5 ppm). C NMR identifies carbonyl (δ 155–160 ppm) and chiral center environments .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) assesses purity (>95% required for pharmacological studies) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] at m/z 241.33) .

Q. Example Workflow :

Purify via flash chromatography.

Confirm structure with 2D NMR (COSY, HSQC).

Validate enantiomeric excess using chiral HPLC .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Intermediate : Serves as a chiral building block for neuroactive agents (e.g., calcium channel blockers, antidepressants) due to its rigid piperazine core .

- Receptor Studies : Used to synthesize analogs for structure-activity relationship (SAR) studies targeting GPCRs or ion channels .

- Case Study : Derivatives of tert-butyl piperazine carboxylates showed IC values <1 µM in calcium channel inhibition assays .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate the (2S)-enantiomer .

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to invert configurations in situ .

- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction using SHELXL software .

Data Contradiction Example : Discrepancies in optical rotation values may arise from solvent polarity; standardize measurements in chloroform or methanol .

Q. How can reaction conditions be optimized for scale-up without compromising enantiopurity?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst loading to identify robust conditions .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer and reduce racemization risks .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Case Study : A 10-fold scale-up achieved 85% yield and >99% ee using THF at −10°C and 0.5 mol% chiral catalyst .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

- 2D NMR : Use NOESY to confirm spatial proximity of protons (e.g., tert-butyl to piperazine) and HSQC to assign carbon environments .

- X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures (SHELX refinement preferred) .

- Cross-Validation : Compare experimental HRMS and calculated isotopic patterns to rule out impurities .

Example Conflict : Overlapping H NMR signals for diastereomers can be resolved via C NMR DEPT-135 .

Q. What computational methods aid in studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to calcium channels (PDB: 6JP8) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QM/MM : Hybrid quantum mechanics/molecular mechanics models explain stereoelectronic effects on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.